molecular formula C10H14O2 B8313227 1-Methoxy-3-phenyl-2-propanol

1-Methoxy-3-phenyl-2-propanol

Cat. No. B8313227
M. Wt: 166.22 g/mol
InChI Key: SEKDDNYKSDRFHP-UHFFFAOYSA-N
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Patent
US06599917B1

Procedure details

20.4 ml of a Jone's reagent was slowly added dropwise into 200 ml of an acetone solution containing 5.1 g of 1-methoxy-3-phenyl-2-propanol. After stirring for 30 minutes at room temperature, 30 ml of 2-propanol was slowly added to the reaction solution. After removing the solvent, water was added thereto and the mixture was extracted with ethyl acetate. The organic phase was washed with brine and the solvent was removed. The residue was subjected to silica gel column chromatography and elute with hexane/ethyl acetate (6:1), to give 3.7 g of the target compound.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.[CH3:5][O:6][CH2:7][CH:8]([OH:16])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CC(O)C>[CH3:5][O:6][CH2:7][C:8]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:16]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
COCC(CC1=CC=CC=C1)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent was removed
WASH
Type
WASH
Details
elute with hexane/ethyl acetate (6:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC(=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.